molecular formula C8H7NO2 B044711 Furo[3,2-c]pyridin-6-ylmethanol CAS No. 117013-84-0

Furo[3,2-c]pyridin-6-ylmethanol

Cat. No. B044711
Key on ui cas rn: 117013-84-0
M. Wt: 149.15 g/mol
InChI Key: CMGAVZIPQAAYEB-UHFFFAOYSA-N
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Patent
US04808595

Procedure details

A mixture of 6-methylfuro[3,2-c]pyridine-N-oxide monohydrate (19.85 g, 0.119 mol) in acetic anhydride (30 mL) was heated at 100° C. for one half hour. Then the reaction mixture was diluted with 20% hydrochloric acid (100 mL) and heating was continued for one hour. The solution was cooled and made basic with sodium hydroxide solution. The product was extracted into chloroform, dried over anhydrous sodium sulfate, filtered through a pad of charcoal and evaporated. The residue was triturated with cool benzene and the crystalline product collected by filtration to give 11.36 g (64% yield), mp: 72°-74° C.
Name
6-methylfuro[3,2-c]pyridine-N-oxide monohydrate
Quantity
19.85 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[CH3:2][C:3]1[N+:8]([O-])=[CH:7][C:6]2[CH:10]=[CH:11][O:12][C:5]=2[CH:4]=1.[OH-].[Na+]>C(OC(=O)C)(=O)C.Cl>[OH:1][CH2:2][C:3]1[N:8]=[CH:7][C:6]2[CH:10]=[CH:11][O:12][C:5]=2[CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
6-methylfuro[3,2-c]pyridine-N-oxide monohydrate
Quantity
19.85 g
Type
reactant
Smiles
O.CC1=CC2=C(C=[N+]1[O-])C=CO2
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of charcoal
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with cool benzene
FILTRATION
Type
FILTRATION
Details
the crystalline product collected by filtration
CUSTOM
Type
CUSTOM
Details
to give 11.36 g (64% yield), mp: 72°-74° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OCC1=CC2=C(C=N1)C=CO2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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